molecular formula C14H19BrN2O3S B4729449 N-(4-bromophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

N-(4-bromophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B4729449
M. Wt: 375.28 g/mol
InChI Key: VSMHCTDUMLCHHI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group, an ethylsulfonyl group, and a piperidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which can be carried out using bromine or other brominating agents.

    Attachment of the ethylsulfonyl group: This can be done through sulfonylation reactions using ethylsulfonyl chloride or similar reagents.

    Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

N-(4-bromophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(4-bromophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • N-(4-chlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide
  • N-(4-fluorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide
  • N-(4-methylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

These compounds share a similar piperidine core structure but differ in the substituents on the phenyl ring

Properties

IUPAC Name

N-(4-bromophenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-2-21(19,20)17-9-7-11(8-10-17)14(18)16-13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMHCTDUMLCHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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